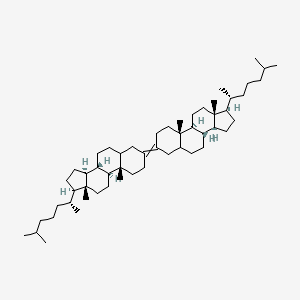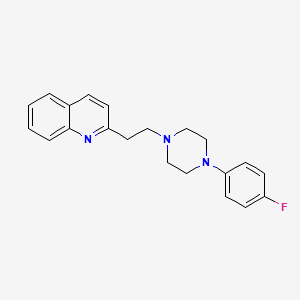
Phenanthrene, 9-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9-(1-methylethenyl)- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a 1-methylethenyl group at the 9th position of the phenanthrene structure. Phenanthrene itself is a colorless, crystalline solid that is used in the production of dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Haworth Synthesis
Step 1: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid (Friedel-Crafts acylation).
Step 2: Naphthoylpropionic acid is reduced with amalgamated zinc in hydrochloric acid to yield naphthobutyric acid (Clemmensen reduction).
Step 3: Naphthobutyric acid undergoes ring closure in the presence of sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Step 4: 1-keto-1,2,3,4-tetrahydrophenanthrene is reduced with amalgamated zinc in hydrochloric acid to produce 1,2,3,4-tetrahydrophenanthrene.
Step 5: 1,2,3,4-tetrahydrophenanthrene is dehydrogenated using palladium to yield phenanthrene.
-
Cyclodehydrogenation
Chemical Reactions Analysis
Phenanthrene, 9-(1-methylethenyl)- undergoes various chemical reactions, primarily at the 9 and 10 positions due to the olefinic character of the double bond.
-
Oxidation
-
Reduction
-
Halogenation
-
Sulfonation
-
Nitration
-
Acylation
-
Ozonolysis
Scientific Research Applications
Phenanthrene, 9-(1-methylethenyl)- has various applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .
Comparison with Similar Compounds
Phenanthrene, 9-(1-methylethenyl)- can be compared to other polycyclic aromatic hydrocarbons such as anthracene and phenanthrene itself:
-
Anthracene
-
Phenanthrene
-
Phenanthrenequinone
Properties
CAS No. |
58873-44-2 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-1-en-2-ylphenanthrene |
InChI |
InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3 |
InChI Key |
NBZLIOJICPSGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




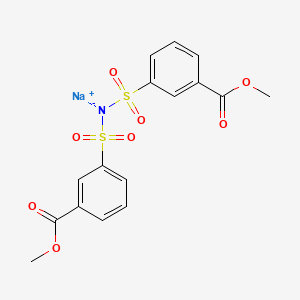
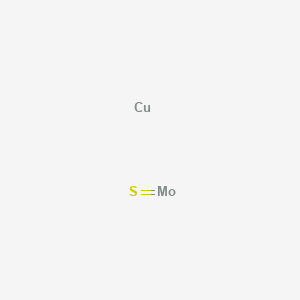
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
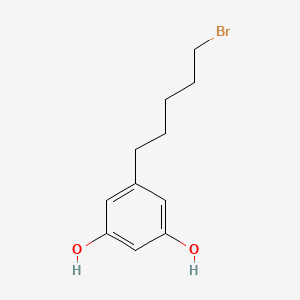
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
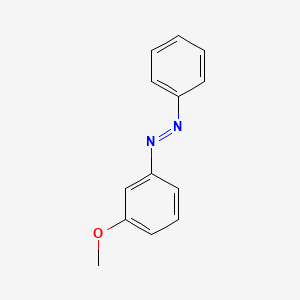

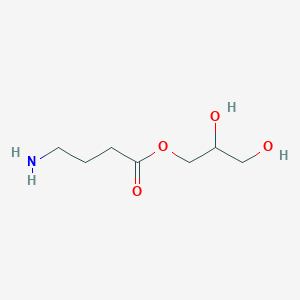
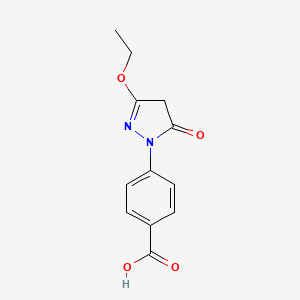
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
